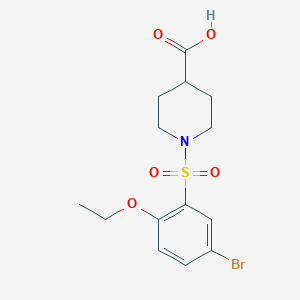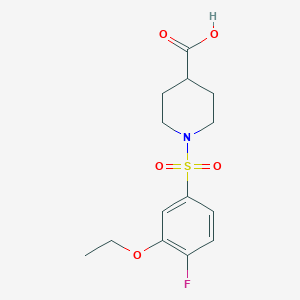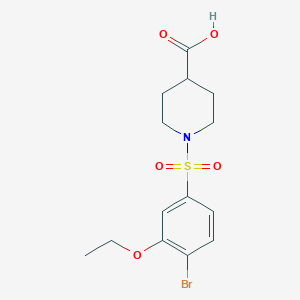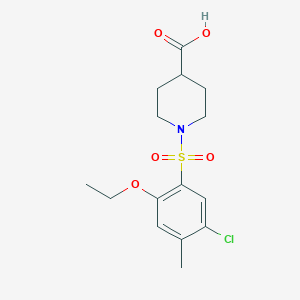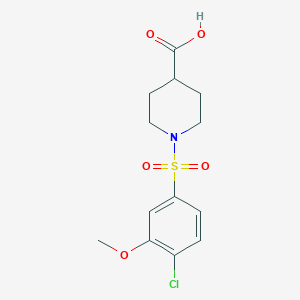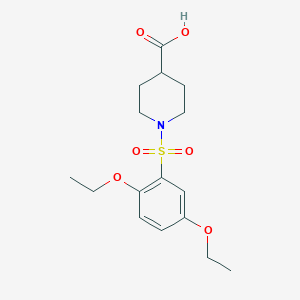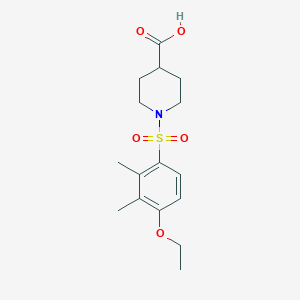![molecular formula C15H21ClN2O4S B513108 1-[4-(4-Chloro-3-propoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one CAS No. 942666-85-5](/img/structure/B513108.png)
1-[4-(4-Chloro-3-propoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves multi-step procedures. For instance, structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been synthesized through a multi-step procedure . The structures of these compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .Molecular Structure Analysis
The molecular structure of similar compounds is typically confirmed by various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectral techniques . These techniques allow for the identification of the different functional groups present in the molecule and the determination of the overall molecular structure.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve the use of reagents such as polyphosphoric acid (PPA) for intramolecular cyclization . The amidrazones themselves were synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .Scientific Research Applications
Synthesis and Characterization in Chemical Compounds
The compound has been utilized in the synthesis and characterization of new chemical entities. For example, a study by Marvanová et al. (2016) focuses on the design and synthesis of new arylpiperazinyl propyl 4-propoxybenzoates, highlighting their potential as dual antihypertensive agents. The compounds were prepared as free bases and then transformed into hydrochloride salts, with a particular focus on the position of protonation in the piperazine ring (Marvanová et al., 2016).
Crystallography and Molecular Structure
The compound is also significant in crystallography and molecular structure studies. Li and Su (2007) describe the molecular structure of a closely related compound, highlighting the extensive network of intermolecular hydrogen bonds which are crucial in understanding the properties of these compounds (Li & Su, 2007).
Antimicrobial and Antifungal Activities
Compounds with similar structures have been synthesized and tested for their antimicrobial and antifungal activities. Patel and Agravat (2007) conducted studies on new pyridine derivatives, demonstrating their efficacy against various bacteria and fungi (Patel & Agravat, 2007).
Anticancer Activities
In the field of oncology, research has shown that derivatives of this compound exhibit potential anticancer activities. For instance, Yurttaş et al. (2014) synthesized a series of triazine derivatives bearing piperazine amide moiety and investigated their anticancer activities against breast cancer cells, highlighting compounds with promising antiproliferative agents (Yurttaş et al., 2014).
Synthesis Methods
Research by Ning-wei Li (2005) and Quan (2006) focuses on the synthesis of closely related compounds, exploring different methods and their efficiencies (Li Ning-wei, 2005); (Quan, 2006).
Future Directions
The future directions for research on this compound could involve further exploration of its potential biological activities. Given the wide range of activities exhibited by related piperazine derivatives , this compound could potentially be investigated for similar activities. Additionally, further studies could be conducted to optimize the synthesis procedure and to explore the compound’s mechanism of action.
Properties
IUPAC Name |
1-[4-(4-chloro-3-propoxyphenyl)sulfonylpiperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O4S/c1-3-10-22-15-11-13(4-5-14(15)16)23(20,21)18-8-6-17(7-9-18)12(2)19/h4-5,11H,3,6-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIKKDHTDIPSTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C(=O)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(4-Ethoxynaphthyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B513028.png)
![1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B513029.png)
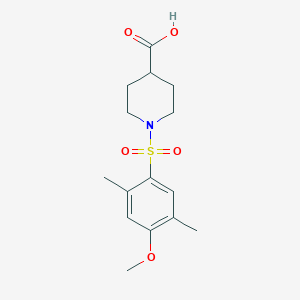

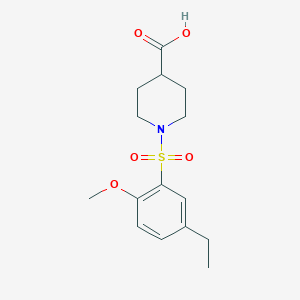
![1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B513035.png)
